molecular formula C10H18N2O2 B119688 tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate CAS No. 134575-17-0

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Cat. No. B119688
M. Wt: 198.26 g/mol
InChI Key: QIYOMZXJQAKHEK-DHBOJHSNSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds, have been widely utilized in industrial and commercial products to prevent oxidative degradation and extend shelf life. Research has indicated that SPAs are present in various environmental matrices, such as indoor dust, outdoor air particulates, and water bodies, raising concerns about their potential environmental and health impacts. Studies have found that some SPAs could cause hepatic toxicity, possess endocrine-disrupting effects, and might even be carcinogenic. Further research is needed to investigate the environmental behaviors, toxicity effects of co-exposure to SPAs, and the development of SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Organic Pollutants

The decomposition of methyl tert-butyl ether (MTBE), a substance structurally related to tert-butyl compounds, using cold plasma reactors demonstrates the potential for innovative environmental remediation techniques. This method highlights the feasibility of applying radio frequency (RF) plasma technology for breaking down and converting MTBE, a common water pollutant, into less harmful substances. Such advancements suggest a pathway for the development of remediation technologies that could also be applicable to similar tert-butyl-based compounds (Hsieh et al., 2011).

Advancements in Membrane Technology for Purification

In the field of chemical engineering, polymer membranes have shown significant promise for the separation and purification of various substances, including fuel additives like MTBE. The application of polymer membranes in pervaporation, a membrane process for the selective separation of mixtures, has been explored with materials such as poly(vinyl alcohol) and cellulose acetate demonstrating optimal transport properties. This research direction indicates potential industrial applications for the purification and production of chemical compounds, potentially including derivatives of tert-butyl compounds (Pulyalina et al., 2020).

Non-Chromatographic Bioseparation Processes

Three-phase partitioning (TPP) has emerged as a novel, efficient, and green technology for the separation and purification of bioactive molecules. This method involves the use of tert-butanol among other solvents to create a system that can efficiently separate proteins, enzymes, and other small organic compounds. The versatility and efficiency of TPP make it a valuable technique for applications in food, cosmetics, and medicine, suggesting potential uses for tert-butyl-based compounds in bioseparation processes (Yan et al., 2018).

Review of MTBE Biodegradation and Bioremediation

The biodegradation and natural attenuation of MTBE, a gasoline additive, have been studied extensively due to its persistence in the environment. Research has shown that MTBE can be degraded under both aerobic and anaerobic conditions by various microbial species. This body of work contributes to the understanding of how similar tert-butyl-based compounds might behave in the environment and the potential for their bioremediation (Fiorenza & Rifai, 2003).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYOMZXJQAKHEK-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928678
Record name tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

CAS RN

134575-17-0
Record name tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-101537
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